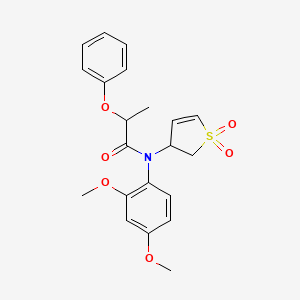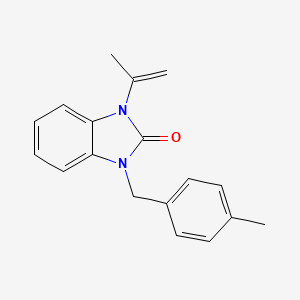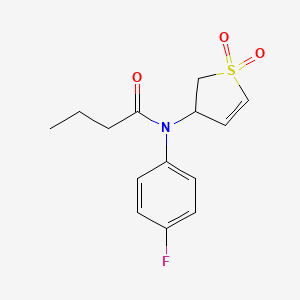![molecular formula C18H25N3O4S3 B11412065 1-Methyl-4-{4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}piperazine](/img/structure/B11412065.png)
1-Methyl-4-{4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE is a complex organic compound with a molecular formula of C18H26N2O4S2 This compound is characterized by the presence of a piperazine ring substituted with a thiazole ring, which is further substituted with methylbenzenesulfonyl and propane-1-sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with a halogenated ketone under acidic conditions.
Sulfonylation: The thiazole ring is then sulfonylated using methylbenzenesulfonyl chloride and propane-1-sulfonyl chloride in the presence of a base such as triethylamine.
Piperazine Ring Formation: The final step involves the formation of the piperazine ring by reacting the sulfonylated thiazole with a suitable diamine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: De-sulfonylated thiazole derivatives.
Substitution: Thiazole derivatives with substituted sulfonyl groups.
Scientific Research Applications
1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl groups play a crucial role in enhancing the binding affinity and specificity of the compound towards its targets. The thiazole ring contributes to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(METHYLTHIO)-1,3-THIAZOL-5-YL]PIPERAZINE
- 1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(ETHYLTHIO)-1,3-THIAZOL-5-YL]PIPERAZINE
- 1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(BUTYLTHIO)-1,3-THIAZOL-5-YL]PIPERAZINE
Uniqueness
1-METHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERAZINE is unique due to the presence of both methylbenzenesulfonyl and propane-1-sulfonyl groups. This dual sulfonylation enhances its chemical stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H25N3O4S3 |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-2-propylsulfonyl-1,3-thiazole |
InChI |
InChI=1S/C18H25N3O4S3/c1-4-13-27(22,23)18-19-16(17(26-18)21-11-9-20(3)10-12-21)28(24,25)15-7-5-14(2)6-8-15/h5-8H,4,9-13H2,1-3H3 |
InChI Key |
DOOFBXHJSDFBMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)N2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11411983.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11411997.png)


![2-(2-hydroxyethyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11412016.png)
![2-[(3-chlorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11412020.png)

![1-(2-bromo-4,6-difluorophenyl)-3-(4,12-dimethyl-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-5-yl)urea](/img/structure/B11412027.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide](/img/structure/B11412049.png)
![2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B11412062.png)
![4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11412070.png)
![3-(2-chlorobenzyl)-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11412074.png)

